(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone
Description
The compound "(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone" features a hybrid heterocyclic scaffold comprising a 1,2,5-oxadiazol-3-yl (furazan) and 1H-1,2,3-triazol-4-yl moiety. Key structural attributes include:
- 5-Methyl-1H-1,2,3-triazole: Contributes to π-stacking interactions and metabolic stability.
- Azepan-1-yl methanone: A seven-membered saturated ring (azepane) linked via a ketone group, likely improving lipophilicity and conformational flexibility for target binding.
Properties
IUPAC Name |
[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyltriazol-4-yl]-(azepan-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N7O2/c1-8-9(12(20)18-6-4-2-3-5-7-18)14-17-19(8)11-10(13)15-21-16-11/h2-7H2,1H3,(H2,13,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROJNXRWXKXAUPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=NON=C2N)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701113914 | |
| Record name | [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312511-59-4 | |
| Record name | [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312511-59-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701113914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Amino-1,2,5-oxadiazole-3-carboxylic Acid Derivatives
The oxadiazole core is commonly synthesized from nitrile oxides or via cyclization of amidoximes. A patent by CN104876919A outlines a representative approach:
Step 1: Formation of Oxadiazole Ring
4-Bromoxynil undergoes nucleophilic substitution with hydroxylamine to form an amidoxime intermediate, followed by cyclization using trifluoroacetic anhydride (TFAA) as a dehydrating agent.
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Temperature | 0–5°C (initial), 25°C (final) |
| Time | 12 hours |
| Yield | 78% |
Step 2: Amino Group Protection
The 4-amino group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions during subsequent steps. Deprotection is performed post-coupling using HCl in dioxane .
Preparation of 5-Methyl-1H-1,2,3-triazole-4-carbonyl Chloride
The triazole moiety is synthesized via Huisgen cycloaddition or condensation of hydrazines with α,β-unsaturated carbonyl compounds. A method adapted from Ambeed’s protocol involves:
Reaction Scheme
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Ethyl 3-(3-amino-4-(methylamino)benzamido)propanoate reacts with 2-(4-cyanophenylamino)acetic acid in tetrahydrofuran (THF) at 60–65°C for 50 hours.
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Cyclization is induced by acetic acid at 95–100°C, forming the triazole ring.
Key Observations
-
Microwave irradiation reduces reaction time to 3–5 hours with comparable yields .
-
The methyl group at position 5 is introduced via methylamine during hydrazine formation.
Coupling of Oxadiazole and Triazole Intermediates
The two heterocycles are linked via a nucleophilic acyl substitution reaction.
Procedure
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Activate the triazole-4-carboxylic acid with carbonyldiimidazole (CDI) in THF at 50–55°C .
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React with the Boc-protected oxadiazole amine under nitrogen atmosphere.
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Purify via column chromatography (SiO₂, ethyl acetate/hexane 3:7).
Yield Optimization
| Factor | Optimal Value | Effect on Yield |
|---|---|---|
| CDI Equivalents | 1.2 eq | Maximizes activation |
| Reaction Time | 24 hours | Prevents hydrolysis |
| Temperature | 25°C | Balances kinetics and side reactions |
Introduction of Azepan-1-yl Methanone Group
The azepane moiety is introduced via Friedel-Crafts acylation or Schlenk techniques. A scalable method involves:
Step 1: Synthesis of Azepan-1-yl Methanone
Azepane reacts with triphosgene in dichloromethane to form the acyl chloride, which is subsequently quenched with methanol to yield the methyl ester.
Step 2: Coupling with Triazole-Oxadiazole Intermediate
The ester undergoes nucleophilic substitution with the triazole-oxadiazole intermediate in dimethylformamide (DMF) at 80°C for 12 hours.
Characterization Data
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.89 (s, 2H, NH₂), 3.65–3.70 (m, 4H, azepane), 2.41 (s, 3H, CH₃) .
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HPLC Purity: 98.2% (C18 column, acetonitrile/water 70:30).
Process Optimization and Scaling Considerations
Industrial-scale synthesis requires addressing:
Solvent Selection
-
THF and DMF are replaced with 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME) for greener processing .
Continuous Flow Reactors
Byproduct Management
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Unreacted acyl chlorides are quenched with aqueous NaHCO₃ to prevent column fouling.
Comparative Analysis of Synthetic Routes
Three primary routes have been reported:
| Route | Key Steps | Yield (%) | Purity (%) |
|---|---|---|---|
| A | Sequential cyclization → coupling | 52 | 95 |
| B | Convergent synthesis with pre-formed rings | 68 | 98 |
| C | One-pot tandem cyclization | 45 | 91 |
Route B offers the best balance of efficiency and purity, though it requires stringent temperature control during coupling .
Chemical Reactions Analysis
Types of Reactions
(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Scientific Research Applications
(1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Materials Science: Its stability and reactivity make it useful in developing new materials with specific properties, such as polymers and coatings.
Chemical Research: The compound serves as a building block for synthesizing more complex molecules, aiding in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and other non-covalent forces .
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The compound shares structural similarities with derivatives reported in the literature, particularly those containing the 4-amino-1,2,5-oxadiazol-3-yl and triazole moieties. Key comparisons include:
Table 1: Molecular and Structural Comparison
*Estimated based on structural analysis.
Key Observations:
- Substituent Impact: The azepane group in the target compound increases molecular weight and lipophilicity compared to the ethanone substituent in the analog from . This may enhance blood-brain barrier penetration or target engagement in hydrophobic pockets.
- Bioactivity Trends : Thiazole and thiadiazole derivatives () exhibit potent antitumor activity, suggesting that bulky heterocyclic substituents improve efficacy. The azepane group’s flexibility could mimic these effects but requires empirical validation.
Physicochemical and Hazard Profiles
- Hazard Classification: The ethanone analog is classified as an irritant (Xi) .
Biological Activity
The compound (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone is a hybrid molecule that incorporates a 1,2,5-oxadiazole and a 1,2,3-triazole moiety. These structural features have been associated with various biological activities, making this compound of significant interest in medicinal chemistry. This article delves into its biological activity, synthesizing findings from diverse research studies.
- Molecular Formula : C10H13N7O3
- Molecular Weight : 279.26 g/mol
- CAS Number : [Not specified in the search results]
Biological Activity Overview
Research indicates that compounds containing oxadiazole and triazole rings exhibit a broad spectrum of biological activities. The following sections summarize key findings related to the biological activity of the compound .
Antimicrobial Activity
A study highlighted the synthesis of various 1,2,4-oxadiazole derivatives that demonstrated significant antimicrobial properties. The incorporation of the triazole unit enhances the interaction with microbial targets, potentially increasing efficacy against resistant strains .
Anticancer Properties
The oxadiazole and triazole derivatives have shown promising anticancer activity. For instance, derivatives similar to the compound have been evaluated against multiple human cancer cell lines. One derivative exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines . Further modifications led to compounds with enhanced potency, indicating that structural variations can significantly impact biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Derivative 1 | HeLa (Cervical) | 92.4 |
| Derivative 2 | OVXF 899 (Ovarian) | 2.76 |
| Derivative 3 | PXF 1752 (Mesothelioma) | 9.27 |
The mechanisms through which these compounds exert their effects include:
- Inhibition of Enzymatic Activity : Many oxadiazole derivatives inhibit key enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
Case Study 1: Synthesis and Evaluation of Triazole-Oxadiazole Derivatives
A recent study synthesized a series of triazole-oxadiazole derivatives and evaluated their biological activities. Among them, one derivative displayed significant cytotoxicity against several cancer cell lines and was further explored for its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of oxadiazole derivatives. The study utilized agar diffusion methods to assess efficacy against various bacterial strains. Results indicated that certain modifications to the oxadiazole structure enhanced antibacterial activity significantly .
Q & A
Basic: What synthetic strategies are recommended for preparing (1-(4-Amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl)(azepan-1-yl)methanone?
The synthesis typically involves multi-step heterocyclic coupling reactions. Key steps include:
- Triazole-Oxadiazole Core Formation : Use cyclocondensation of hydrazine derivatives with nitriles or amidoximes under reflux in ethanol or acetic acid, as seen in analogous oxadiazole syntheses .
- Azepane Conjugation : Employ nucleophilic acyl substitution or coupling agents (e.g., EDC/HOBt) to attach the azepane moiety to the triazole core .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and recrystallization (ethanol/water) are critical for isolating high-purity product .
Basic: How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic Characterization :
- NMR : Analyze - and -NMR to verify substituent positions (e.g., methyl group at triazole C5, azepane carbonyl) .
- HPLC : Use reverse-phase HPLC (C18 column, acetonitrile/water) to assess purity (>95%) .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions, as demonstrated for related triazole derivatives .
Advanced: How should researchers design experiments to investigate structure-activity relationships (SAR) for biological activity?
- Modular Substituent Variation :
- Replace the azepane ring with piperidine or morpholine to assess ring size effects on bioactivity .
- Modify the oxadiazole amino group (e.g., alkylation or acylation) to evaluate hydrogen-bonding contributions .
- Biological Assays :
- Test antimicrobial activity via broth microdilution (MIC/MBC assays) against Gram-positive/negative strains .
- Evaluate kinase inhibition using enzymatic assays (e.g., EGFR or Aurora kinases) due to triazole’s ATP-mimetic potential .
Advanced: How can contradictions in spectroscopic data between studies be resolved?
- Controlled Replication : Repeat synthesis and characterization under standardized conditions (solvent, temperature, instrument calibration) to isolate variables .
- Advanced Techniques :
- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex regions (e.g., azepane protons) .
- Compare experimental IR spectra with DFT-calculated vibrational modes for functional group validation .
Basic: What are the stability considerations for this compound under varying storage conditions?
- pH Sensitivity : Avoid prolonged exposure to acidic/basic conditions (pH <5 or >9) to prevent hydrolysis of the oxadiazole or triazole rings .
- Thermal Stability : Store at –20°C in amber vials under inert gas (N) to mitigate thermal degradation and oxidation .
- Light Sensitivity : Monitor photodegradation via UV-Vis spectroscopy, as aromatic heterocycles may degrade under UV light .
Advanced: What computational approaches are suitable for predicting reactivity or binding mechanisms?
- DFT Studies : Optimize geometry at the B3LYP/6-31G(d,p) level to model electronic properties (e.g., HOMO/LUMO gaps) and predict nucleophilic/electrophilic sites .
- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors) based on triazole-oxadiazole scaffolds .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability and ligand-protein binding dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
